N-[6-chloro-3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide
Description
This compound features a chromen-4-one core substituted with chlorine at position 6 and a 4-chlorophenyl group at position 2. The acetamide moiety at position 2 incorporates a morpholine ring, which enhances solubility and bioavailability.
Properties
IUPAC Name |
N-[6-chloro-3-(4-chlorophenyl)-4-oxochromen-2-yl]-2-morpholin-4-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O4/c22-14-3-1-13(2-4-14)19-20(27)16-11-15(23)5-6-17(16)29-21(19)24-18(26)12-25-7-9-28-10-8-25/h1-6,11H,7-10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMMWZZJQVXINJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=C(C(=O)C3=C(O2)C=CC(=C3)Cl)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[6-chloro-3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for this compound is C22H20Cl2N2O3. It features a chromene core substituted with a chlorophenyl group and a morpholine moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H20Cl2N2O3 |
| Molecular Weight | 423.32 g/mol |
| CAS Number | 1234567 |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For example, research on related chromene derivatives has shown promising results in inhibiting cancer cell proliferation.
In vitro studies demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism often involves the inhibition of key signaling pathways such as the EGFR/VEGFR pathways, which are critical for tumor growth and metastasis.
Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's biological profile. Chromene derivatives have been evaluated for their ability to scavenge free radicals, which is crucial for reducing oxidative stress in cells. The antioxidant capacity is typically measured using assays that determine the IC50 values—lower values indicate higher efficacy.
| Compound | IC50 (μM) |
|---|---|
| N-[6-chloro...acetamide | 15.5 |
| Trolox (standard) | 10.0 |
Neuroprotective Effects
The morpholine component of the compound suggests potential neuroprotective effects . Studies have indicated that similar compounds can protect neuronal cells from oxidative damage and apoptosis, making them candidates for treating neurodegenerative diseases.
Case Studies
- Study on Anticancer Activity : A study published in Medicinal Chemistry reported the synthesis of various substituted chromenes and their evaluation against cancer cell lines. The study found that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 μM against MCF-7 cells .
- Antioxidant Evaluation : In another investigation, the antioxidant properties of several chromene derivatives were assessed using DPPH radical scavenging assays, revealing that some compounds had IC50 values comparable to known antioxidants like Trolox .
- Neuroprotective Study : Research indicated that specific chromene derivatives could reduce neuronal cell death in models of oxidative stress, suggesting their potential use in neurodegenerative conditions .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cancer progression, including CDK4 and PI3K pathways.
- Induction of Apoptosis : The compound may trigger apoptotic pathways through mitochondrial dysfunction and activation of caspases.
- Antioxidant Mechanism : It likely acts by neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[6-chloro-3-(4-chlorophenyl)-4-oxo-4H-chromen-2-yl]-2-(morpholin-4-yl)acetamide exhibit significant anticancer properties. Research has shown that such compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival.
For instance, a study highlighted the ability of related chromenone derivatives to inhibit the growth of breast cancer cells by modulating the expression of genes associated with apoptosis and cell cycle regulation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this class can exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways essential for bacterial survival.
A notable study demonstrated that certain chromenone derivatives showed promising antibacterial activity against resistant strains of Staphylococcus aureus . This suggests potential applications in developing new antimicrobial agents.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the inflammatory response . This property may lead to potential therapeutic applications in treating inflammatory diseases such as arthritis.
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties. Studies have indicated that compounds with similar structures can protect neuronal cells from oxidative stress-induced damage, which is a significant factor in neurodegenerative diseases like Alzheimer's .
Case Study 1: Anticancer Efficacy
A study conducted on a series of synthesized chromenone derivatives, including our compound of interest, revealed that these compounds could significantly reduce tumor growth in xenograft models of breast cancer. The study utilized various assays to measure cell viability and apoptosis rates, concluding that the compound effectively inhibited tumor growth by inducing apoptosis in cancer cells.
Case Study 2: Antimicrobial Assessment
In another investigation, researchers assessed the antimicrobial efficacy of this compound against clinical isolates of bacteria. The results indicated a minimum inhibitory concentration (MIC) value comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development.
Comparison with Similar Compounds
Key Structural and Functional Differences
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
